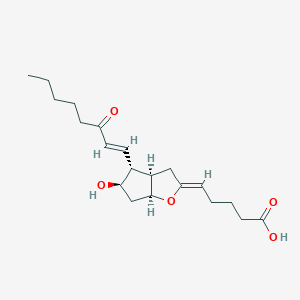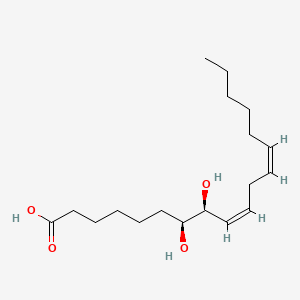
(9Z,12Z)-(7S,8S)-Dihydroxyoctadeca-9,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7(S),8(S)-DiHODE is a dihydroxy monocarboxylic acid that is the 7(S),8(S)-dihydroxy derivative of linoleic acid. It is an octadecanoid and a dihydroxy monocarboxylic acid. It derives from a linoleic acid. It is a conjugate acid of a 7(S),8(S)-DiHODE(1-).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health and Lipid Metabolism
Conjugated linoleic acid, a group of dienoic isomers of linoleic acid including the (9Z,12Z)-(7S,8S)-dihydroxyoctadeca-9,12-dienoic acid, has been studied extensively for its influence on cardiovascular health and lipid metabolism. Research indicates that certain isomers may impact blood lipids and could possess anti-atherogenic properties. However, it's crucial to approach these findings cautiously as the evidence is not entirely conclusive on the beneficial role of conjugated linoleic acid in impacting blood lipids or atherogenesis (Khosla & Fungwe, 2001).
Obesity and Metabolic Effects
The role of conjugated linoleic acid isomers in obesity and metabolic health has been explored, with varying results. Some studies suggest potential effects on body composition, such as reductions in body fat mass and increases in lean mass. However, the evidence is not definitive, and concerns have been raised about possible negative impacts on lipid profiles, glucose metabolism, and insulin sensitivity (Silveira et al., 2007).
Inflammatory Processes and Oxidative Derivatives
The oxidation derivatives of linoleic acid, including hydroxyoctadecadienoic acids, play significant roles in regulating inflammatory processes related to metabolic syndrome and cancer. These derivatives have a complex role, potentially beneficial or detrimental, in the progression of various disorders, making it essential to understand their functions at different stages of disease development (Vangaveti et al., 2016).
Cosmetic and Therapeutic Applications
Hydroxy acids, a class of compounds including derivatives of linoleic acid, have wide applications in cosmetic and therapeutic formulations. Their use ranges from treating photoaging, acne, and other skin conditions, to potentially modulating melanogenesis and tanning. While they offer various benefits for the skin, it's important to evaluate the safety of their prolonged use, especially on sun-exposed skin (Kornhauser et al., 2010).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxy acids and their derivatives have been thoroughly reviewed, particularly in the context of structure-activity relationships. Understanding these relationships helps in identifying potent antioxidant molecules and exploring their therapeutic potential for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Eigenschaften
Produktname |
(9Z,12Z)-(7S,8S)-Dihydroxyoctadeca-9,12-dienoic acid |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(7S,8S,9Z,12Z)-7,8-dihydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h6-7,10,13,16-17,19-20H,2-5,8-9,11-12,14-15H2,1H3,(H,21,22)/b7-6-,13-10-/t16-,17-/m0/s1 |
InChI-Schlüssel |
NMONGVDUESEHOK-MPOZZNMKSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\[C@@H]([C@H](CCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O |
Synonyme |
7,8-diHODE 7,8-dihydroxylinoleic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



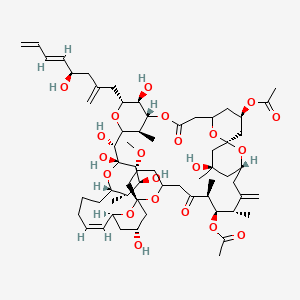
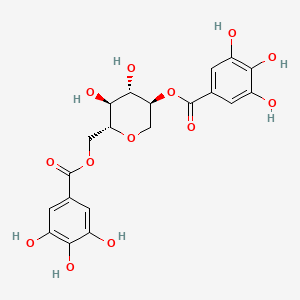
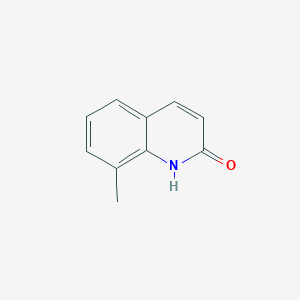
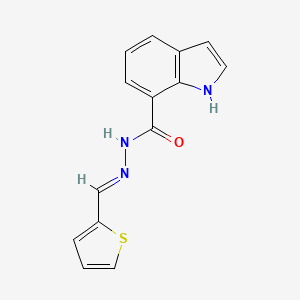
![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
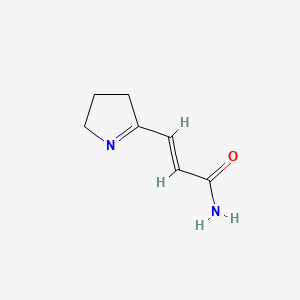
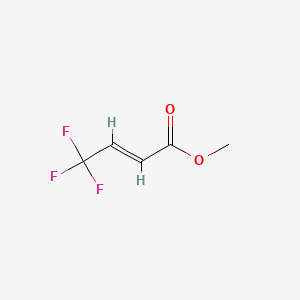
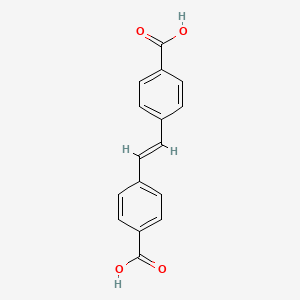
![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)
